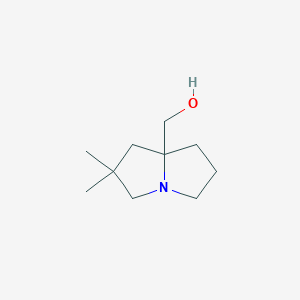
(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is a chemical compound that belongs to the class of pyrrolizines. Pyrrolizines are bicyclic compounds containing a pyrrole ring fused to a piperidine ring. This compound is characterized by the presence of a hydroxymethyl group attached to the pyrrolizine structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of a suitable amine with a diketone, followed by reduction and cyclization steps. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The conditions would vary depending on the specific reaction, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids or aldehydes, while substitution reactions could produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a precursor for the development of new materials or catalysts.
Biology
In biological research, this compound could be studied for its potential biological activity. Researchers may investigate its interactions with biological molecules, such as proteins or nucleic acids, to understand its potential therapeutic applications.
Medicine
In medicine, this compound may be explored for its pharmacological properties. It could be evaluated for its potential as a drug candidate for treating various diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may make it suitable for specific industrial applications.
Mécanisme D'action
The mechanism of action of (2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, modulating signaling pathways, or altering the function of biological molecules. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol may include other pyrrolizine derivatives with different substituents. Examples could be:
- (2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)ethanol
- (2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)amine
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups. The presence of the hydroxymethyl group and the specific arrangement of atoms in the pyrrolizine ring system may confer unique chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
(6,6-dimethyl-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol |
InChI |
InChI=1S/C10H19NO/c1-9(2)6-10(8-12)4-3-5-11(10)7-9/h12H,3-8H2,1-2H3 |
Clé InChI |
RKSYGRWUVJUIOS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CCCN2C1)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


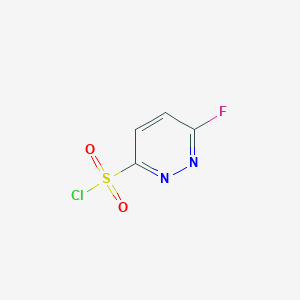



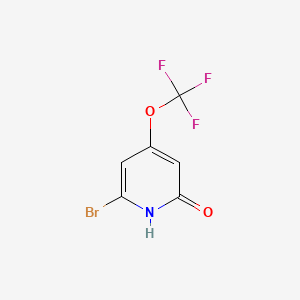




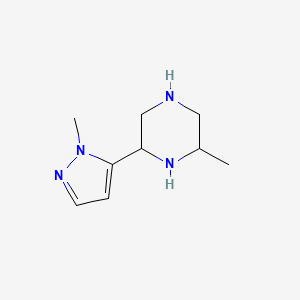

![(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate](/img/structure/B12956970.png)
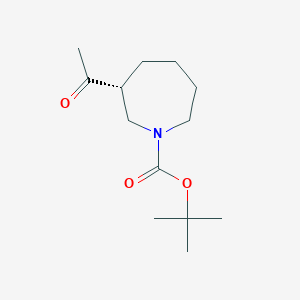
![Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)
